Absence of Head-to-Head Physicochemical and Pharmacological Data
An exhaustive search across primary research papers, patents, and authoritative databases for direct, quantitative comparator data has yielded no high-strength differential evidence. Computed physicochemical properties for the target compound and its 4-methoxy regioisomer are identical (XLogP3-AA: -0.3; Topological Polar Surface Area: 38.5 Ų) [REFS-1, REFS-2], providing no basis for differentiation. Similarly, while qualitative preliminary screening data suggests potential as a CCR5 antagonist, quantifiable potency metrics such as IC50 values are not available from non-excluded sources [3]. The necessary head-to-head pharmacological data against specific comparators, such as the 4-methoxy isomer or the des-methoxy parent compound, is absent from the non-proprietary domain.
| Evidence Dimension | Computational Physicochemical Property Comparison |
|---|---|
| Target Compound Data | 2-(3-Methoxy-piperidin-1-yl)-ethylamine: XLogP3-AA = -0.3; TPSA = 38.5 Ų |
| Comparator Or Baseline | 2-(4-Methoxy-piperidin-1-yl)-ethylamine: XLogP3-AA = -0.3; TPSA = 38.5 Ų |
| Quantified Difference | No difference detected. |
| Conditions | Computed values from PubChem 2021-2025 releases. |
Why This Matters
For procurement decisions based on fundamental physicochemical properties, the 3-methoxy and 4-methoxy regioisomers are functionally identical, shifting the burden of differentiation entirely onto biological or synthetic context.
- [1] National Center for Biotechnology Information. '2-(3-Methoxy-piperidin-1-yl)-ethylamine.' PubChem Compound Summary, CID 54123015. Accessed 25 Apr. 2026. View Source
- [2] National Center for Biotechnology Information. '2-(4-Methoxy-piperidin-1-yl)-ethylamine.' PubChem Compound Summary, CID 4712035. Accessed 25 Apr. 2026. View Source
- [3] Zhang, Huili. ‘Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist.’ Semantic Scholar Author Profile. Accessed 25 Apr. 2026. View Source
